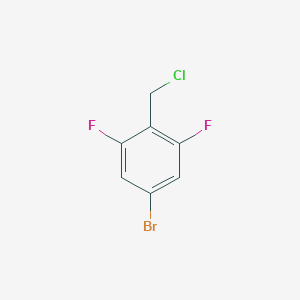

5-Bromo-2-(chloromethyl)-1,3-difluorobenzene

Description

Properties

IUPAC Name |

5-bromo-2-(chloromethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-4-1-6(10)5(3-9)7(11)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRBGKHXWLNQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599393 | |

| Record name | 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175589-02-3 | |

| Record name | 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175589-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene (CAS No. 175589-02-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. By synthesizing information from established chemical principles and available data on related structures, this document offers valuable insights into its synthesis, reactivity, and applications for professionals in research and drug development.

Core Compound Identity and Properties

This compound is a polysubstituted benzene derivative featuring a reactive chloromethyl (benzylic chloride) group, a bromine atom, and two fluorine atoms. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.

CAS Number: 175589-02-3

Molecular Formula: C₇H₄BrClF₂

Molecular Weight: 241.46 g/mol

Structure:

Figure 2: General scheme for the benzylic chlorination.

Experimental Protocol (General Procedure):

A general protocol for benzylic chlorination of substituted toluenes can be adapted for this synthesis. [1]

-

Reaction Setup: To a solution of 5-Bromo-1,3-difluoro-2-methylbenzene in a suitable inert solvent (e.g., carbon tetrachloride, acetonitrile), add a chlorinating agent. [1][2]N-chlorosuccinimide (NCS) is a common choice to maintain a low concentration of chlorine radicals and minimize side reactions. [3]2. Initiation: The reaction is initiated by the addition of a radical initiator, such as benzoyl peroxide or AIBN, and/or by exposure to UV light. [2]3. Reaction Conditions: The reaction mixture is typically heated to reflux for several hours, with progress monitored by techniques such as TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then washed with an aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Choices:

-

Solvent: An inert solvent is crucial to prevent side reactions with the highly reactive radical species.

-

Chlorinating Agent: NCS is often preferred over chlorine gas for better control and selectivity, reducing the formation of polychlorinated byproducts. [3]* Initiator: A radical initiator is necessary to generate the initial chlorine radicals that propagate the chain reaction.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by its two key functional groups: the benzylic chloride and the aryl bromide.

Nucleophilic Substitution at the Benzylic Position

The chloromethyl group is a highly reactive site for nucleophilic substitution reactions (Sₙ1 and Sₙ2). The benzylic carbocation intermediate formed in an Sₙ1 pathway is stabilized by the adjacent benzene ring, making these reactions facile. [4]

Sources

Synthesis of 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways toward 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The document outlines a robust two-step synthetic strategy, commencing with the preparation of the crucial intermediate, 4-Bromo-2,6-difluorotoluene, followed by a regioselective benzylic chlorination. This guide is intended for an audience of researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms, causality behind procedural choices, and critical safety considerations. All claims and protocols are substantiated with citations to authoritative scientific literature.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound whose structural motifs—a brominated and difluorinated phenyl ring coupled with a reactive chloromethyl group—make it a valuable intermediate for introducing complex molecular architectures in drug discovery and materials science. The strategic placement of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The bromo- and chloromethyl- functionalities serve as versatile handles for subsequent cross-coupling reactions and nucleophilic substitutions, respectively.

The synthesis of this target molecule is not a trivial endeavor due to the challenges associated with controlling regioselectivity in the halogenation of the electron-deficient aromatic ring. This guide proposes a logical and efficient two-step synthesis, as illustrated below. The core of this strategy lies in the initial synthesis of a precisely substituted toluene derivative, followed by the selective chlorination of the benzylic methyl group.

Caption: Proposed two-step synthesis of the target molecule.

Synthesis of the Key Intermediate: 4-Bromo-2,6-difluorotoluene

The successful synthesis of the final product hinges on the availability of the key precursor, 4-Bromo-2,6-difluorotoluene. While this compound is commercially available from specialized suppliers, its synthesis from readily available starting materials is a critical aspect of a comprehensive manufacturing strategy.[1] A plausible and well-precedented approach involves a multi-step sequence starting from 2,6-difluoroaniline.

Step 1a: Bromination of 2,6-Difluoroaniline

The initial step involves the regioselective bromination of 2,6-difluoroaniline to yield 4-Bromo-2,6-difluoroaniline. The fluorine atoms are ortho-, para-directing activators, and the amino group is a strong ortho-, para-directing activator. The para-position to the amino group is sterically accessible and electronically favored, leading to a high yield of the desired product.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for the bromination of 2,6-difluoroaniline has been reported in the literature.[2][3]

-

In a well-ventilated fume hood, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 25 °C.

-

After the addition is complete, continue stirring at room temperature for an additional 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Add sodium acetate and water, and cool the mixture to induce precipitation of the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

For further purification, the crude product can be dissolved in a suitable organic solvent, washed with a dilute base solution and water, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.

Causality and Insights:

-

Solvent: Glacial acetic acid is a suitable solvent as it is polar enough to dissolve the starting material and is stable to the oxidizing conditions of the reaction.

-

Temperature Control: Maintaining a low temperature during the bromine addition is crucial to minimize the formation of over-brominated byproducts.

-

Workup: The use of sodium thiosulfate is a standard and effective method for quenching excess bromine. The subsequent washes remove acidic impurities and byproducts.

Step 1b: Conversion of 4-Bromo-2,6-difluoroaniline to 4-Bromo-2,6-difluorotoluene

The conversion of the amino group in 4-Bromo-2,6-difluoroaniline to a methyl group can be conceptually approached via a Sandmeyer-type reaction.[4][5] This classic transformation involves the diazotization of the primary aromatic amine followed by a copper-catalyzed reaction. However, the direct conversion to a methyl group is not a standard Sandmeyer reaction. A more practical, albeit longer, route would involve a Sandmeyer reaction to introduce a cyano group, followed by reduction to an aminomethyl group and subsequent transformations, or a Sandmeyer reaction to introduce an iodine atom, followed by a cross-coupling reaction to introduce the methyl group.

For the purpose of this guide, we will present a conceptual workflow for the diazotization step, which is the cornerstone of these transformations.[6]

Conceptual Workflow: Diazotization

4-Bromo-2,6-difluorotoluene + NCS --(Radical Initiator, Solvent, Heat/Light)--> this compound

Sources

- 1. CAS 179617-08-4 | 1700-B-Y6 | MDL MFCD07368697 | 4-Bromo-2,6-difluorotoluene | SynQuest Laboratories [synquestlabs.com]

- 2. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazotisation [organic-chemistry.org]

Technical Guide: 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene

An In-depth-Analysis for Chemical Research and Development

Abstract

5-Bromo-2-(chloromethyl)-1,3-difluorobenzene is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three distinct halogen atoms, provides multiple reactive sites, making it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of bromo, chloro, and fluoro groups influences the molecule's reactivity and imparts specific physicochemical properties to its derivatives, such as enhanced metabolic stability and bioavailability.[1][2] This guide provides a comprehensive overview of the core attributes of this compound, including its physicochemical properties, synthesis methodologies, and safety protocols, to support its effective application in research and development.

Core Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its molecular and physical characteristics. The molecular weight of this compound, calculated from the atomic weights of its constituent atoms (7 carbons, 4 hydrogens, 1 bromine, 1 chlorine, and 2 fluorines), is a critical parameter for stoichiometric calculations in reaction planning.

1.1 Key Data Summary

A compilation of essential quantitative data for this compound is presented below. These values are crucial for experimental design, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 257.48 g/mol | Calculated |

| Molecular Formula | C₇H₄BrClF₂ | |

| CAS Number | 175589-02-3 | [3] |

| Appearance | Not specified (typically a solid or liquid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified |

1.2 Molecular Structure

The structural arrangement of atoms dictates the compound's reactivity. The benzene ring is activated by the fluorine atoms and provides two distinct reactive handles: the brominated site, ideal for cross-coupling reactions, and the benzylic chloride (chloromethyl group), which is susceptible to nucleophilic substitution.

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of substituted benzene derivatives often involves multi-step sequences. While specific synthesis routes for this compound are not extensively detailed in publicly available literature, analogous preparations suggest that a common strategy would involve the Sandmeyer reaction.[4] This method is widely used for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

2.1 Generalized Synthetic Workflow

A plausible synthetic pathway could start from a substituted aniline precursor. The workflow illustrates the key transformations required.

Caption: Generalized workflow for the synthesis of functionalized aromatics.

2.2 Key Reactions and Mechanistic Considerations

-

Diazotization: An amino group on the benzene ring is converted into a diazonium salt using nitrous acid. This intermediate is highly versatile but often unstable.[4]

-

Sandmeyer Reaction: The diazonium group is replaced by a halogen (in this case, bromine) using a copper(I) salt catalyst. This is a reliable method for introducing halogens onto an aromatic ring.[4]

-

Chloromethylation: Introduction of the chloromethyl group is a critical step that can be achieved through various methods, though it often involves hazardous reagents like formaldehyde and hydrogen chloride.

The presence of fluorine atoms on the ring enhances the electrophilicity of the aromatic system, which can influence the regioselectivity of subsequent reactions. The bromo and chloromethyl groups serve as key handles for further molecular elaboration, making this compound a valuable intermediate in drug discovery.[2][5]

Applications in Research and Drug Development

Halogenated organic compounds are of paramount importance in medicinal chemistry. The incorporation of halogens can significantly modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: Fluorine atoms are often introduced to block sites of metabolic oxidation, thereby increasing the half-life of a drug.[2]

-

Binding Affinity: The electronegativity and size of halogen atoms can lead to favorable interactions, such as halogen bonding, with biological targets, enhancing binding affinity and potency.[2]

-

Lipophilicity and Bioavailability: The overall halogenation pattern affects the molecule's lipophilicity, which is a key factor in its ability to cross cell membranes and its overall bioavailability.[1]

This compound is a building block used in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, similar structures like 5-bromo-2-chloro-benzoic acid are crucial starting materials for antidiabetic drugs.[6] The dual reactivity of this molecule allows for sequential or orthogonal chemical modifications, enabling the construction of diverse chemical libraries for high-throughput screening.

Safety, Handling, and Storage

Working with halogenated aromatic compounds requires strict adherence to safety protocols due to their potential toxicity and reactivity.

4.1 Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: While specific data for this compound is limited, similar chemicals are known to cause skin, eye, and respiratory irritation.[3][7] It is crucial to handle the substance as potentially hazardous.

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower should be readily accessible.

-

Personal Protective Equipment (PPE):

4.2 First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[3]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

4.3 Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[7]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its defined molecular weight and multifunctional nature provide a robust platform for chemical innovation. A comprehensive understanding of its properties, coupled with stringent adherence to safety protocols, is essential for leveraging its full potential in research and development settings.

References

- AK Scientific, Inc. (n.d.). 5-Bromo-1,3-dichloro-2-fluorobenzene Safety Data Sheet.

- VSNCHEM. (n.d.). 5-bromo-2-chloro-1,3-difluorobenzene.

-

PubChem. (n.d.). 5-Bromo-2-chloro-1,3-difluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-chloro-2,3-difluorobenzene. Retrieved from [Link]

- ChemicalBook. (n.d.). 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis.

- LookChem. (n.d.). 5-Bromo-1,3-dichloro-2-fluorobenzene CAS No.:17318-08-0.

- Fluorochem. (2020). Safety Data Sheet.

- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

- MySkinRecipes. (n.d.). 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene.

- ChemicalBook. (2022). Synthesis and Application of 2,3-Difluorobromobenzene.

-

WIPO Patentscope. (n.d.). WO2020114813 - PROCESS FOR PREPARATION OF 5-BROMO-1,3-DICHLORO-2-FLUORO-BENZENE. Retrieved from [Link]

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

LinkedIn. (n.d.). The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

- 1. 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 7. aksci.com [aksci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene: A Versatile Building Block in Medicinal Chemistry and Materials Science

This guide provides a comprehensive technical overview of 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene, a halogenated aromatic compound of significant interest to researchers in drug discovery, agrochemical synthesis, and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights grounded in established chemical principles.

Introduction and Strategic Importance

This compound (also known as 4-Bromo-2,6-difluorobenzyl chloride) is a highly functionalized building block designed for complex organic synthesis.[1] Its structure is strategically engineered with three distinct reactive centers: a brominated phenyl ring, two fluorine atoms meta to the bromine, and a benzylic chloride. This unique combination of functionalities allows for sequential, site-selective modifications, making it an invaluable intermediate for constructing novel molecular architectures.

The presence of fluorine atoms is particularly noteworthy. In medicinal chemistry, the incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, bioavailability, and receptor binding affinity.[2][3] The strong carbon-fluorine bond resists metabolic cleavage, while the high electronegativity of fluorine can modulate the electronic properties of the entire molecule.[4] The bromo-substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the chloromethyl group is a potent electrophile for introducing the 4-bromo-2,6-difluorobenzyl moiety.

Physicochemical and Structural Data

The structural and physical properties of this compound are fundamental to its handling, reactivity, and analytical characterization.

| Property | Data | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-Bromo-2,6-difluorobenzyl chloride | [1] |

| CAS Number | 175589-02-3 | [1] |

| Molecular Formula | C₇H₄BrClF₂ | |

| Molecular Weight | 241.46 g/mol | |

| Appearance | Expected to be a solid or liquid | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |

Synthesis and Purification Protocol

While multiple synthetic routes are conceivable, a common and reliable approach involves the chlorination of the corresponding toluene derivative. This method is advantageous due to the availability of starting materials and the generally high yields of benzylic chlorination reactions.

Proposed Synthetic Pathway

A plausible synthesis begins with the commercially available 1-Bromo-3,5-difluorobenzene. The pathway involves:

-

Friedel-Crafts Acylation: Introduction of an acetyl group.

-

Clemmensen or Wolff-Kishner Reduction: Reduction of the ketone to an ethyl group.

-

Benzylic Bromination followed by Halogen Exchange OR Direct Benzylic Chlorination: Conversion of the methyl group (if starting from the toluene analog) or ethyl group to the chloromethyl group. A more direct route starts from 4-Bromo-2,6-difluorotoluene.

Detailed Experimental Protocol (Starting from 4-Bromo-2,6-difluorotoluene)

This protocol describes the free-radical chlorination of the methyl group, a standard procedure in organic synthesis.

Step 1: Free-Radical Chlorination

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a gas inlet tube. The entire apparatus is placed under a fume hood.

-

Reagent Charging: Charge the flask with 4-Bromo-2,6-difluorotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or benzene.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). Bubble chlorine gas (Cl₂) through the solution, or add N-Chlorosuccinimide (NCS) portion-wise. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a 10% sodium bicarbonate solution and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Carbon tetrachloride is a classic solvent for free-radical halogenations as it is inert under the reaction conditions. However, due to its toxicity, alternative solvents like benzene or even solvent-free conditions might be employed.

-

Initiator: AIBN or BPO is used to generate the initial radicals required to start the chain reaction at a controlled rate, minimizing side reactions.

-

Monitoring: GC or TLC is crucial to prevent over-chlorination, which would lead to the formation of the dichloromethyl and trichloromethyl byproducts.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the differential reactivity of its functional groups, allowing for a range of selective transformations.

-

Benzylic Chloride: This is the most reactive site for nucleophilic substitution. It readily reacts with a wide variety of nucleophiles (e.g., amines, alcohols, thiols, cyanides, and carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This is a primary method for incorporating the substituted benzyl group into a target molecule.

-

Aryl Bromide: The C-Br bond is ideal for metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of complex biaryl systems, alkynylated arenes, or arylamines. The electron-withdrawing nature of the fluorine atoms can influence the oxidative addition step in these catalytic cycles.[5]

-

Difluorinated Aromatic Ring: The two fluorine atoms strongly deactivate the ring towards electrophilic aromatic substitution. However, they can direct ortho-lithiation if a suitable directing group is present or can be installed.

Reactivity Map

Caption: Key reactive sites and potential synthetic transformations.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several high-value research areas.

-

Drug Discovery: As a fragment or intermediate, this molecule can be used to synthesize novel therapeutic agents. The difluorobenzyl moiety can confer desirable pharmacokinetic properties.[2][6] The ability to perform subsequent cross-coupling reactions allows for the exploration of a wide chemical space, which is essential in lead optimization campaigns. The presence of chlorine is a common feature in many FDA-approved drugs.[7]

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides benefits from the introduction of fluorinated moieties to enhance potency and metabolic stability.[2]

-

Materials Science: Halogenated aromatic compounds are precursors to organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the difluorinated ring can be tuned through subsequent reactions to create novel conjugated systems.

Safety and Handling

As a reactive halogenated compound, this compound requires careful handling in a controlled laboratory environment.

-

General Hazards: While specific data is limited, compounds with similar structures (benzylic halides) are known to be lachrymators and irritants. It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[1][10]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[1]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[1] In all cases of exposure, seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]

Conclusion

This compound is a potent and versatile chemical intermediate. Its well-defined reactive sites allow for selective and sequential chemical modifications, providing a robust platform for the synthesis of complex molecules. For researchers in medicinal chemistry, agrochemicals, and materials science, understanding the synthesis, reactivity, and safe handling of this compound is key to unlocking its full potential in the development of next-generation products.

References

- This compound Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/5-bromo-2-(chloromethyl)-1,3-difluorobenzene-cas175589-02-3.html]

- 5-Bromo-2-chloro-1,3-difluorobenzene | C6H2BrClF2 | CID 2773258. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chloro-1_3-difluorobenzene]

- vz30088 5-bromo-2-chloro-1,3-difluorobenzene. VSNCHEM. [URL: https://www.vsnchem.com/product/vz30088]

- 5-Bromo-1-chloro-2,3-difluorobenzene | C6H2BrClF2 | CID 50997843. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-1-chloro-2_3-difluorobenzene]

- 5-Bromo-1,3-dichloro-2-fluorobenzene Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/AC8088.sds.pdf]

- 5-Bromo-1,3-dichloro-2-fluorobenzene CAS No.:17318-08-0. Mubychem. [URL: https://www.mubychem.com/5-bromo-1-3-dichloro-2-fluorobenzene.htm]

- 5-BROMO-2-(BROMOMETHYL)-1,3-DIFLUOROBENZENE. ChemBK. [URL: https://www.chembk.com/en/chem/5-BROMO-2-(BROMOMETHYL)-1,3-DIFLUOROBENZENE]

- CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. Google Patents. [URL: https://patents.google.

- 17318-08-0|5-Bromo-1,3-dichloro-2-fluorobenzene. BLDpharm. [URL: https://www.bldpharm.com/products/17318-08-0.html]

- SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?productName=AA1405306]

- A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-5-bromo-2-fluoro-3-trifluoromethylbenzaldehyde-and-5-bromo-2-chlorobenzaldehyde/]

- SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/465259]

- 5-Bromo-1,2,3-trifluorobenzene 99 138526-69-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/402802]

- 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/advanced-materials-intermediates/halogenated-aromatic-intermediates/5-bromo-2-difluoromethyl-1-3-difluorobenzene.html]

- 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene [F094501-5G]. Novachem. [URL: https://www.novachem.com.au/products/5-bromo-2-difluoromethyl-1-3-difluorobenzene-f094501-5g]

- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Chemenu. [URL: https://www.chemenu.com/blog/the-role-of-1-bromo-3-5-difluorobenzene-in-modern-drug-discovery]

- SAFETY DATA SHEET - 1-Bromo-2,5-dichloro-3-fluorobenzene. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC436110050&productDescription=1-BROMO-2%2C5-DICHLORO-3-FLUOROBENZEN&vendorId=VN00032119&countryCode=US&language=en]

- WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Google Patents. [URL: https://patents.google.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956480/]

- US5504264A - Process for preparing 1,3-difluorobenzene. Google Patents. [URL: https://patents.google.

- A Technical Guide to 1-Bromo-3,5-difluorobenzene-d3 for Researchers and Drug Development Professionals. Benchchem. [URL: https://www.benchchem.com/blog/a-technical-guide-to-1-bromo-3-5-difluorobenzene-d3-for-researchers-and-drug-development-professionals/]

- Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). SciSpace. [URL: https://typeset.io/papers/process-for-the-preparation-of-1-bromo-3-5-difluorobenzene-2p1yqjz9lx]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/29/7/1512]

- 5-Bromo-1,3-difluoro-2-iodobenzene | 160976-02-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d6771f7]

- 99725-44-7|5-Bromo-2-fluoro-1,3-dimethylbenzene. BLDpharm. [URL: https://www.bldpharm.com/products/99725-44-7.html]

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharma Excipients. [URL: https://www.pharmaexcipients.com/news/new-halogen-containing-drugs-approved-by-fda-in-2021/]

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromo-2-chloro-1,3-difluorobenzene | C6H2BrClF2 | CID 2773258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. anstarmaterial.com [anstarmaterial.com]

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(chloromethyl)-1,3-difluorobenzene is a versatile, polyfunctionalized aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive benzylic chloride, a synthetically adaptable aryl bromide, and two deactivating fluorine atoms, presents a landscape of tunable reactivity. This guide provides a comprehensive analysis of the chemical behavior of the chloromethyl group, exploring the electronic and steric factors that govern its transformations. We will delve into key reaction classes, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, offering mechanistic insights and field-proven experimental protocols to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: A Multifaceted Synthetic Intermediate

The strategic importance of this compound (1) lies in its trifunctional nature, which allows for sequential and chemoselective modifications. The inherent reactivity differences between the chloromethyl group (a C(sp³)-Cl bond) and the aryl bromide (a C(sp²)-Br bond) are central to its utility. The presence of two fluorine atoms ortho and para to the chloromethyl group, and meta to the bromine, profoundly influences the electronic properties of the benzene ring, thereby modulating the reactivity of both the benzylic and aromatic positions.

The strong inductive electron-withdrawing effect of the two fluorine atoms deactivates the aromatic ring towards electrophilic substitution but, more importantly, enhances the electrophilicity of the benzylic carbon. This makes the chloromethyl group a prime target for nucleophilic attack. This guide will focus primarily on the chemistry of this activated C-Cl bond.

Synthesis of this compound

The most common synthetic route to 1 involves the chlorination of the corresponding benzyl alcohol, 4-Bromo-2,6-difluorobenzyl alcohol (2). This precursor can be synthesized from 1-bromo-3,5-difluorobenzene.[1]

Protocol 1: Chlorination of 4-Bromo-2,6-difluorobenzyl alcohol

This procedure utilizes thionyl chloride for the conversion of the benzyl alcohol to the target benzyl chloride.

Materials:

-

4-Bromo-2,6-difluorobenzyl alcohol (2)

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4-Bromo-2,6-difluorobenzyl alcohol (2) (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and carefully quench by slowly pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound (1) as a crude product, which can be purified by column chromatography or distillation.

Reactivity of the Chloromethyl Group: A Hub for Nucleophilic Substitution

The chloromethyl group in 1 is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2). The electron-withdrawing fluorine atoms on the benzene ring enhance the partial positive charge on the benzylic carbon, making it more susceptible to attack by nucleophiles. This effect also disfavors the formation of a benzyl cation, thus strongly favoring an SN2 or a concerted ANDN mechanism over an SN1 pathway.[2]

O-Alkylation: Synthesis of Benzyl Ethers

The formation of benzyl ethers is a common transformation, often used to introduce linkers in drug molecules.

Protocol 2: Synthesis of a Substituted Benzyl Ether

This protocol details the reaction of 1 with a generic alcohol in the presence of a base.

Materials:

-

This compound (1)

-

Alcohol (R-OH) (e.g., benzyl alcohol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add the alcohol (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of this compound (1) (1.0 eq) in anhydrous DMF to the alkoxide solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. Gentle heating (e.g., to 50 °C) may be required for less reactive alcohols.

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Partition the mixture between ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired benzyl ether.

N-Alkylation: Synthesis of Benzylamines

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The chloromethyl group of 1 readily reacts with a variety of nitrogen nucleophiles.

Protocol 3: Synthesis of a Secondary Benzylamine

Materials:

-

This compound (1)

-

Primary amine (R-NH₂)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Acetonitrile or DMF

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine this compound (1) (1.0 eq), the primary amine (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.

-

Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess amine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the target secondary benzylamine.

Chemoselectivity in Cross-Coupling Reactions

While the chloromethyl group is highly reactive towards nucleophiles, the aryl bromide moiety provides a handle for transition metal-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in oxidative addition to palladium(0) is I > Br > Cl.[3] This difference in reactivity allows for selective functionalization of the C-Br bond while leaving the C-Cl bond of the chloromethyl group intact, provided that a nucleophilic base is not used in excess or under conditions that would favor SN2 reaction.

Suzuki-Miyaura Coupling: Selective C(sp²)-Br Functionalization

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. In the case of compound 1, it is possible to selectively couple a boronic acid at the bromine position. This chemoselectivity is crucial for building molecular complexity in a controlled manner.

Protocol 4: Selective Suzuki-Miyaura Coupling

Materials:

-

This compound (1)

-

Arylboronic acid (Ar-B(OH)₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos, or RuPhos)[4]

-

A weak base (e.g., potassium carbonate or potassium phosphate)

-

A solvent system (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

-

To a Schlenk flask, add this compound (1) (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0-3.0 eq), Pd(OAc)₂ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the residue by column chromatography to isolate the C-Br coupled product, retaining the chloromethyl group for subsequent transformations.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations discussed.

Caption: Synthetic pathways for compound 1 and its key transformations.

Conclusion

This compound is a highly valuable and versatile building block. The strong electron-withdrawing nature of the difluoro substitution pattern activates the benzylic position, making the chloromethyl group an excellent electrophilic handle for a wide range of nucleophilic substitution reactions. Furthermore, the presence of an aryl bromide at a less reactive position allows for chemoselective palladium-catalyzed cross-coupling reactions. This orthogonal reactivity enables the stepwise and controlled construction of complex molecular architectures, making it an indispensable tool for researchers in drug discovery and the broader chemical sciences. Understanding the principles outlined in this guide will facilitate the effective utilization of this potent synthetic intermediate.

References

- Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.

- Google Patents. (2019). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (WO2020114813A1).

- Google Patents. (1996). Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. (EP0812847B1).

- Google Patents. (2002). Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles. (US7148365B2).

-

Capot Chemical. (n.d.). 162744-60-7 | 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzyl 3-bromo-5-fluorophenyl ether. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 5-Bromo-1,3-dichloro-2-fluorobenzene. Retrieved from [Link]

-

MOLBASE. (n.d.). 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene price & availability. Retrieved from [Link]

- Google Patents. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. (EP0776877A1).

- Google Patents. (2020). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (WO2021152435A1).

- Loudon, G. M. (n.d.). Alkyl Halides and Nucleophilic Substitution. Organic Chemistry Study Guide.

-

PubMed. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene. Retrieved from [Link]

- Joshi, G., & Adimurthy, S. (2011). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4.

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. Retrieved from [Link]

- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.

- Beilstein Journals. (2015). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 11, 1346–1352.

- Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

-

PubChem. (n.d.). 5-Bromo-1-chloro-2,3-difluorobenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Retrieved from [Link]

- Google Patents. (2021). Preparation method of 2-bromo-5-fluoro-4-nitroaniline. (CN113121358A).

- Google Patents. (2020). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (CN113773194A).

-

Organic Syntheses. (n.d.). PREPARATION OF ALLYLMAGNESIUM BROMIDE AND 6-CHLORO-1-HEXENE. Organic Syntheses Procedure. Retrieved from [Link]

-

Joshi, G., & Adimurthy, S. (2011). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Semantic Scholar. Retrieved from [Link]

Sources

The Strategic Deployment of 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's therapeutic profile.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity to its biological target.[3][4] Among the diverse array of fluorinated building blocks, 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene stands out as a particularly versatile scaffold, presenting medicinal chemists with a trifecta of reactive sites for strategic molecular elaboration.[5][6]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. Moving beyond a mere recitation of synthetic possibilities, we will delve into the causality behind its use, offering field-proven insights into how this building block can be effectively leveraged to construct complex, biologically active molecules, with a particular focus on the synthesis of kinase inhibitors.

Core Attributes of this compound: A Multi-Functional Linchpin

The synthetic utility of this compound is rooted in its distinct structural features:

-

The Benzylic Chloride: The chloromethyl group serves as a potent electrophilic site, highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-containing moieties, which are prevalent in bioactive molecules.

-

The Aryl Bromide: The bromine atom on the aromatic ring is a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This enables the formation of carbon-carbon bonds, facilitating the introduction of diverse aryl and heteroaryl substituents.

-

The Difluorinated Phenyl Ring: The two fluorine atoms significantly modulate the electronic properties of the benzene ring, enhancing its stability and influencing the pKa of adjacent functional groups. This fluorination pattern can also lead to favorable interactions within the binding pockets of target proteins.[1]

This multi-faceted reactivity allows for a sequential and controlled approach to the synthesis of complex molecular architectures, making it an invaluable tool in the construction of diverse compound libraries for drug discovery programs.

Application Focus: The Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that play a central role in cellular signaling pathways.[3][9] Their dysregulation is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention.[1] The strategic use of building blocks like this compound is instrumental in the development of novel kinase inhibitors.

The general strategy involves a two-pronged approach:

-

Scaffold Construction via Nucleophilic Substitution: The chloromethyl group is typically the first point of reaction, allowing for the attachment of a core heterocyclic scaffold, which is often designed to mimic the adenine region of ATP.

-

Diversity-Oriented Synthesis via Cross-Coupling: The aryl bromide is then utilized in a subsequent cross-coupling reaction to introduce various substituents that can probe the solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity.

The following workflow illustrates the logical progression from the building block to a potential kinase inhibitor.

Caption: Synthetic workflow for a kinase inhibitor.

Experimental Protocol: Synthesis of a Pyrazolopyrimidine-Based Kinase Inhibitor Intermediate

This protocol provides a detailed, step-by-step methodology for the synthesis of a pyrazolopyrimidine intermediate, leveraging the reactivity of a building block analogous to this compound. This two-step process highlights the sequential functionalization strategy.

Part 1: Condensation to Form the Pyrazolopyrimidine Core

This initial step utilizes the reactive aldehyde functionality of a related starting material, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, to construct the core heterocyclic scaffold. The logic is directly translatable to the chloromethyl analog via an initial nucleophilic substitution.

Materials:

-

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

-

3-Amino-1H-pyrazole

-

Anhydrous Ethanol

-

Glacial Acetic Acid

Procedure:

-

To a solution of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).[1]

-

Add a catalytic amount of glacial acetic acid (0.1 eq).[1]

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.[1]

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.[1]

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Part 2: Suzuki-Miyaura Cross-Coupling for Introduction of an Aryl Moiety

This second step utilizes the bromine atom on the pyrazolopyrimidine intermediate for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a diversity element.

Materials:

-

Pyrazolopyrimidine intermediate from Part 1

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane and water)

Procedure:

-

In a reaction vessel, combine the pyrazolopyrimidine intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.05 eq).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent mixture (e.g., 3:1 dioxane:water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the key transformations involving building blocks of this type. Actual conditions will vary depending on the specific substrates used.

| Reaction Step | Catalyst | Base | Solvent | Temperature (°C) |

| Nucleophilic Substitution | N/A | K₂CO₃ or Et₃N | Acetonitrile or DMF | 25 - 80 |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene/Water | 80 - 110 |

Conclusion and Future Outlook

This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the efficient construction of diverse and complex molecular scaffolds. While this guide has focused on its application in the synthesis of kinase inhibitors, the principles and protocols described are broadly applicable to the development of other classes of therapeutic agents. As the demand for novel, highly functionalized drug candidates continues to grow, the strategic deployment of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.

- Corcino, C. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal.

- Ganorkar, R. R., et al. (2021). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

- Corcino, C. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)-5-methylbenzene with Amines.

- Li, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules.

- Hitchcock, S. A., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.

- CN113773194A. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- A. A. A. Al-Dhlea, A. S. (2022).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.

- Ito, M., et al. (2023). Pharmaceutical compositions.

- MDPI. (n.d.).

- Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.

- CN105753780A. (2016). A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

- O'Brien, C. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Chemical Society Reviews.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Itoh, T., et al. (2021).

- Ali, M., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS One.

- Roy, S. (2020). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents.

- de Sousa, J. A. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Frontiers Media SA. (n.d.). Emerging Heterocycles as Bioactive Compounds.

- Scherer, D., et al. (2021). Semifluorinated compounds.

- Cascioferro, S., et al. (2022). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry.

- Covey, D. F., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)

- Covey, D. F., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Semifluorinated compounds - Patent US-11154513-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 6. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digibug.ugr.es [digibug.ugr.es]

A Technical Guide to 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene for Pharmaceutical Research and Development

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the rational design of therapeutic agents hinges on the availability of versatile and strategically functionalized chemical building blocks. 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene (CAS No. 175589-02-3) emerges as a compound of significant interest for medicinal chemists. Its structure is a carefully orchestrated arrangement of functional groups, each contributing unique properties that can be leveraged to address key challenges in drug design, such as metabolic stability, bioavailability, and target affinity.[1]

This technical guide provides an in-depth analysis of this compound, offering insights for researchers, scientists, and drug development professionals. We will explore its synthesis, quality control, applications, and commercial availability, providing a practical framework for its effective use in pharmaceutical R&D. The strategic incorporation of fluorine atoms is a well-established strategy for enhancing pharmacokinetic profiles, while the bromo and chloromethyl groups serve as versatile handles for subsequent chemical transformations.[2][3]

Physicochemical Properties and Specifications

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The key physicochemical data for this compound are summarized below.

| Property | Value |

| CAS Number | 175589-02-3 |

| Molecular Formula | C₇H₄BrClF₂ |

| Molecular Weight | 241.46 g/mol |

| Appearance | Typically a solid or oil (Specifics may vary by supplier) |

| Purity | ≥97% (Typical commercial specification) |

Synthesis and Manufacturing Insights

The synthesis of highly substituted benzene derivatives like this compound requires a multi-step approach. While proprietary manufacturing details vary, a plausible and logical synthetic pathway can be constructed based on established organofluorine and halogenation chemistry. A common strategy involves starting with a commercially available difluoroaniline or difluorotoluene and building the required functionality step-wise.

The causality behind this choice is rooted in regioselectivity. The directing effects of the substituents on the aromatic ring are crucial for installing the bromo and chloromethyl groups in the desired positions. For instance, starting with 2,6-difluorotoluene allows for a regioselective bromination directed by the methyl and fluoro groups. The subsequent benzylic chlorination of the methyl group is a standard transformation.

Proposed Synthetic Pathway

A logical synthetic route could begin with the bromination of 2,6-difluorotoluene, followed by a free-radical chlorination of the benzylic methyl group.

Caption: Proposed synthetic pathway for this compound.

Discussion of Potential Impurities

The primary challenge in this synthesis is controlling selectivity.

-

Over-bromination: The introduction of a second bromine atom onto the aromatic ring is a potential side reaction.

-

Benzylic over-chlorination: The formation of a dichloromethyl (-CHCl₂) species can occur if chlorination conditions are too harsh.

-

Isomeric Impurities: Depending on the starting material and reaction sequence, other constitutional isomers may be formed.

Rigorous purification, typically involving distillation or column chromatography, is essential to achieve the high purity required for pharmaceutical applications.

Commercial Availability and Sourcing

As of early 2026, this compound is available from a select number of specialized chemical suppliers. It is often categorized as a research chemical or a building block for custom synthesis, rather than a large-scale commodity chemical.

| Supplier | Purity/Availability Notes |

| Echemi | Listed as available, with associated safety data sheets.[4] |

Note: The structurally similar compound, 5-Bromo-2-(difluoro methyl)-1,3-difluorobenzene (CAS 1221272-77-0), is more widely listed by suppliers such as Novachem, Manchester Organics, and Alfa Chemistry.[5][6][7] Researchers must exercise caution to ensure they are sourcing the correct chloromethyl analog (CAS 175589-02-3). When sourcing this material, it is critical to request a lot-specific Certificate of Analysis (CoA) to verify identity and purity.

Quality Control and Analytical Methodology

For any intermediate intended for drug development, a robust and validated analytical workflow is non-negotiable. This ensures batch-to-batch consistency and prevents the introduction of problematic impurities into the synthetic chain.

Recommended Analytical Workflow

Caption: A standard quality control workflow for verifying a chemical intermediate.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Unambiguous structure confirmation.

-

Methodology:

-

Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR: A singlet for the benzylic protons (-CH₂Cl) around 4.6-4.8 ppm and signals in the aromatic region (7.0-7.5 ppm) showing characteristic splitting due to H-F coupling.

-

Expected ¹⁹F NMR: Two distinct signals for the non-equivalent fluorine atoms, showing coupling to each other and to the aromatic protons.

-

Rationale: NMR provides definitive proof of structure by mapping the chemical environment of each nucleus. The combination of ¹H, ¹³C, and ¹⁹F NMR is especially powerful for fluorinated compounds.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: Quantify purity and detect non-volatile impurities.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm).

-

Analysis: Calculate purity as the area percent of the main peak relative to the total peak area.

-

Rationale: HPLC is the gold standard for purity assessment in the pharmaceutical industry, providing high resolution and sensitivity for a wide range of organic molecules.

-

-

Applications in Drug Development

The utility of this compound lies in its trifunctional nature, which allows for its sequential and selective modification.

-

The Chloromethyl Group: This is a reactive electrophilic site, ideal for the alkylation of various nucleophiles such as amines, phenols, thiols, and carbanions. This makes it an excellent handle for attaching the difluorobromophenyl moiety to a core scaffold.

-

The Bromo Group: This is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the formation of C-C, C-N, or C-O bonds, enabling the construction of complex biaryl systems or the introduction of nitrogen-containing heterocycles.

-

The Difluorophenyl Ring: The two fluorine atoms significantly alter the electronic properties of the benzene ring, making it more electron-poor. This can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable interactions with protein targets.[2]

Illustrative Reaction Scheme

Caption: Logical workflow showing the sequential functionalization of the title compound.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are essential. The chloromethyl group classifies this compound as a lachrymator and a potential alkylating agent.

| Aspect | Recommendation | Rationale and Reference |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent contact with eyes and skin, which can cause irritation. General lab safety protocols apply.[4][8] |

| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation of vapors. | The compound is a potential respiratory irritant and lachrymator.[4][9] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place. Keep away from moisture and incompatible materials (e.g., strong bases, oxidizing agents). | To prevent degradation and ensure stability over time.[8] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Seek medical attention if irritation persists. | Standard first-aid for exposure to irritating chemicals.[4] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. | To ensure environmental protection and compliance. |

Conclusion

This compound is a high-value building block for drug discovery and development. Its unique combination of a reactive chloromethyl handle, a versatile bromo-substituent for cross-coupling, and a metabolically robust difluorinated aromatic ring provides chemists with a powerful tool for synthesizing novel and complex molecular architectures. While its commercial availability is more specialized, its strategic importance justifies the rigorous sourcing and quality control measures outlined in this guide. By understanding its properties, synthesis, and safe handling, research organizations can effectively integrate this compound into their discovery pipelines to accelerate the development of next-generation therapeutics.

References

-

5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene. Novachem. [Link]

- Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene. MySkinRecipes. [Link]

- Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Tejahn. [Link]

-

Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. WIPO Patentscope. [Link]

-

Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Analytical Methods (RSC Publishing). [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. echemi.com [echemi.com]

- 5. Novachem | 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene F094501-5G 1221272-77-0 Fluorochem Ltd [novachem.com.au]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. aksci.com [aksci.com]

- 9. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Safe Handling and Management of 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene. As a Senior Application Scientist, the imperative is not merely to outline procedures but to instill a deep-seated understanding of the causality behind them. The protocols described herein are designed as a self-validating system, grounded in the principles of chemical reactivity and toxicological prudence. Given the absence of exhaustive, specific safety data for this particular compound, this guide synthesizes information from structurally related molecules, most notably benzyl chloride and its derivatives, to establish a robust framework for risk mitigation. Every recommendation is underpinned by authoritative sources to ensure the highest standards of scientific integrity and trustworthiness.

Section 1: Compound Identification and Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₄BrClF₂. Its structure, featuring a difluorinated benzene ring with a bromine atom and a reactive chloromethyl group, suggests its utility as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClF₂ | Echemi[2] |

| CAS Number | 175589-02-3 | Echemi[2] |

| Synonyms | 4-Bromo-2,6-difluorobenzyl chloride | Echemi[2] |

| Appearance | Not specified; likely a solid or liquid | Inferred |

| Solubility | Insoluble in water; likely soluble in organic solvents | Inferred from related compounds |

Section 2: Hazard Analysis and Toxicological Profile

Inferred Hazard Classification:

Based on the known hazards of benzyl chlorides, this compound should be treated as a hazardous substance with the following potential classifications:

-

Acute Toxicity (Inhalation, Dermal, Oral): Likely harmful if inhaled, ingested, or in contact with skin.[5]

-

Skin Corrosion/Irritation: Expected to be a skin irritant, potentially causing redness, pain, and blistering upon contact.[6][7]

-

Serious Eye Damage/Irritation: A significant risk of serious eye irritation or damage is presumed. Benzyl chlorides are known lachrymators.[4]

-

Respiratory Irritation: Inhalation of vapors or dust may cause irritation to the respiratory tract, leading to coughing, sore throat, and shortness of breath.[7][8]

-

Carcinogenicity: Benzyl chloride is classified as a probable human carcinogen (Group B2) by the EPA.[8] Therefore, this compound should be handled as a potential carcinogen.

Section 3: Risk Mitigation and Personal Protective Equipment (PPE)

A proactive and stringent approach to exposure control is paramount. The following PPE is mandatory when handling this compound:

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the compound.[5]

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes and vapors.[5]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a potential for significant exposure, a chemical-resistant suit is recommended.[4]

-

Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Engineering Controls:

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control to reduce inhalation exposure.[3]

-